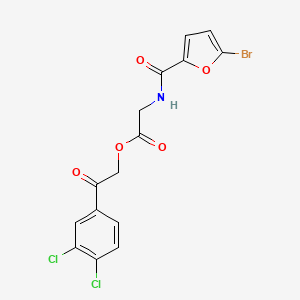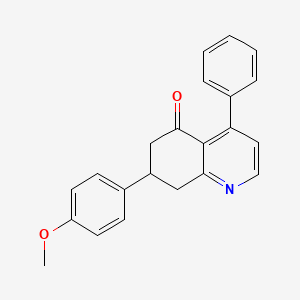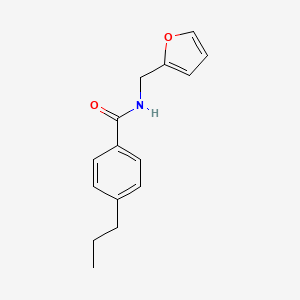
1-(2-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
説明
1-(2-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as FMeO-DAAPI and has been synthesized using various methods.
作用機序
FMeO-DAAPI acts as a fluorescent probe by binding to lipid droplets and autophagosomes in cells. It is taken up by cells and accumulates in these structures, allowing for their visualization and study. FMeO-DAAPI has also been shown to induce autophagy, which is the process by which cells degrade and recycle damaged or unwanted cellular components.
Biochemical and Physiological Effects:
FMeO-DAAPI has been shown to induce autophagy in various cell types, including cancer cells. This process leads to the degradation of cellular components, including damaged proteins and organelles, and can result in cell death. FMeO-DAAPI has also been shown to have anti-inflammatory effects in cells, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using FMeO-DAAPI in lab experiments is its ability to selectively label lipid droplets and autophagosomes in cells. This allows for their visualization and study, which can provide insights into the mechanisms of various diseases. However, FMeO-DAAPI has limitations in terms of its specificity and sensitivity. It may also have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving FMeO-DAAPI. One direction is to improve its specificity and sensitivity for lipid droplets and autophagosomes. Another direction is to study its potential applications in the diagnosis and treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, FMeO-DAAPI could be used in combination with other imaging techniques to provide a more comprehensive understanding of cellular processes.
科学的研究の応用
FMeO-DAAPI has been used in various scientific studies as a fluorescent probe for imaging lipid droplets and autophagosomes in cells. It has also been used to study the mechanism of autophagy and its role in various diseases. FMeO-DAAPI has shown promise in the diagnosis and treatment of cancer, neurodegenerative diseases, and infectious diseases.
特性
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14-7-8-19(27-2)18(13-14)23-20(25)15-9-11-24(12-10-15)21(26)16-5-3-4-6-17(16)22/h3-8,13,15H,9-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAVELICCSODBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)

![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)

![2-(1-(4-methylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762587.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)



![N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4762643.png)
![5-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4762645.png)
![N-benzyl-3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4762658.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[(4-isopropylphenoxy)methyl]-4-methoxyphenyl}acrylamide](/img/structure/B4762659.png)